6-Methylpyridazine-3-carbonitrile
Overview
Description
6-Methylpyridazine-3-carbonitrile is an organic compound with the molecular formula C6H5N3 and a molecular weight of 119.124 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Scientific Research Applications
6-Methylpyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
Target of Action
6-Methylpyridazine-3-carbonitrile, a derivative of pyridazine, is known to interact with a broad spectrum of targets . Pyridazinone derivatives, including this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
The compound’s mode of action is primarily based on its capacity to inhibit calcium ion influx . This inhibition disrupts the normal function of platelets, leading to a decrease in platelet aggregation .
Biochemical Pathways
The inhibition of calcium ion influx by this compound affects various biochemical pathways. This disruption can lead to a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad spectrum of activity. For instance, its antiplatelet activity results from the inhibition of calcium ion influx, leading to decreased platelet aggregation . Other effects, such as its antimicrobial and anticancer activities, result from its interactions with other targets and pathways .
Safety and Hazards
6-Methylpyridazine-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazine-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. For instance, the reaction of 3-methyl-1,2,4-triazine with cyanogen bromide can yield this compound . Another method involves the use of silyl enol ethers in a Lewis acid-mediated inverse electron demand Diels-Alder reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Amino-pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of 6-Methylpyridazine-3-carbonitrile, containing two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-methylpyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKWGKPRADLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545721 | |
Record name | 6-Methylpyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49840-90-6 | |
Record name | 6-Methylpyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 6-methylpyridazine-3-carbonitrile when treated with the immobilized biocatalyst from Rhodococcus sp.?
A1: The immobilized biocatalyst from Rhodococcus sp. selectively hydrolyzes the nitrile group (-CN) of this compound to its corresponding carboxylic acid. [] This means the final product of the reaction is 6-methylpyridazine-3-carboxylic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.